5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride
CAS No.: 1431966-48-1
Cat. No.: VC4416605
Molecular Formula: C11H18ClN3O3
Molecular Weight: 275.73
* For research use only. Not for human or veterinary use.
![5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride - 1431966-48-1](/images/structure/VC4416605.png)
Specification
CAS No. | 1431966-48-1 |
---|---|
Molecular Formula | C11H18ClN3O3 |
Molecular Weight | 275.73 |
IUPAC Name | 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C11H17N3O3.ClH/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14;/h3-7H2,1-2H3,(H,15,16);1H |
Standard InChI Key | AHCHUJALHYXEGS-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The hydrochloride salt of 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid arises from protonation of the piperazine nitrogen, yielding a chloride counterion. The base compound (CAS 893640-60-3) has a molecular formula of and a molecular weight of 239.27 g/mol . With the addition of HCl, the formula becomes , and the molecular weight increases to approximately 275.73 g/mol.
Table 1: Comparative Molecular Data
Property | Base Compound | Hydrochloride Salt |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 239.27 | 275.73 |
CAS Number | 893640-60-3 | Not reported |
Structural Features
The molecule comprises:
-
An isoxazole ring substituted at positions 3 (carboxylic acid), 4 (piperazinylmethyl group), and 5 (methyl group).
-
A 4-methylpiperazine moiety linked via a methylene bridge to the isoxazole core.
-
Protonation of the piperazine’s tertiary nitrogen in the hydrochloride form enhances water solubility, a common strategy in drug design .
The isoxazole ring’s electron-deficient nature influences reactivity, while the piperazine group contributes to conformational flexibility and potential receptor interactions .
Synthesis and Purification Strategies
Synthesis of the Base Compound
The free acid is synthesized via a multi-step process, as inferred from analogous isoxazole preparations :
-
Formation of Ethyl Ethoxymethyleneacetoacetate:
Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at elevated temperatures (75–150°C) . -
Cyclization to Isoxazole Ester:
Hydroxylamine sulfate facilitates cyclization at low temperatures (-20°C to 10°C), yielding ethyl-5-methylisoxazole-4-carboxylate. Substituting hydroxylamine hydrochloride with sulfate reduces isomeric impurities . -
Ester Hydrolysis:
The ester is hydrolyzed using strong acids (e.g., HCl, HSO) to produce 5-methylisoxazole-4-carboxylic acid . -
Introduction of Piperazine Moiety:
A Mannich reaction or alkylation introduces the 4-methylpiperazinylmethyl group at position 4 of the isoxazole ring.
Salt Formation
The free acid is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to yield the hydrochloride salt. Crystallization from toluene-acetic acid mixtures may enhance purity .
Table 2: Critical Synthesis Parameters
Future Research Directions
-
Activity Screening: Prioritize assays against kinase and GPCR targets.
-
Salt Optimization: Compare hydrochloride with other salts (e.g., mesylate) for bioavailability.
-
Crystallography: Resolve X-ray structures to guide structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume